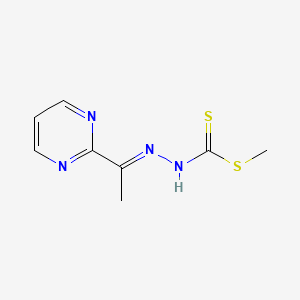

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate

Description

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is a heterocyclic compound with the molecular formula C₈H₁₀N₄S₂ and a molecular weight of 226.32 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrimidine ring and a hydrazinecarbodithioate moiety .

Properties

Molecular Formula |

C8H10N4S2 |

|---|---|

Molecular Weight |

226.3 g/mol |

IUPAC Name |

methyl N-[(E)-1-pyrimidin-2-ylethylideneamino]carbamodithioate |

InChI |

InChI=1S/C8H10N4S2/c1-6(11-12-8(13)14-2)7-9-4-3-5-10-7/h3-5H,1-2H3,(H,12,13)/b11-6+ |

InChI Key |

KUZPSBJZMWYGRX-IZZDOVSWSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)SC)/C1=NC=CC=N1 |

Canonical SMILES |

CC(=NNC(=S)SC)C1=NC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

-

- Methyl hydrazinecarbodithioate (methyl ester of hydrazinecarbodithioic acid)

- 1-(pyrimidin-2-yl)ethyl ketone or aldehyde (providing the pyrimidin-2-yl moiety)

-

- Solvent: Ethanol or 2-propanol

- Temperature: Room temperature to reflux (typically 2 hours)

- Catalyst: Sometimes acid catalysts or bases like triethylamine are used to facilitate condensation

Mechanism:

The hydrazine nitrogen nucleophilically attacks the carbonyl carbon of the pyrimidinyl ketone/aldehyde, followed by elimination of water to form the hydrazone linkage, yielding the this compound.

Example from Related Compounds

A closely related compound, methyl 2-(1-(furan-2-yl)ethylidene)hydrazinecarbodithioate, is synthesized by reacting methyl hydrazinecarbodithioate with 1-(furan-2-yl)ethyl ketone under reflux in ethanol, yielding the hydrazone product in high purity and yield. This method is directly translatable to the pyrimidinyl analogue by substituting the furan ring with a pyrimidine ring.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Methyl hydrazinecarbodithioate (1 equiv) + 1-(pyrimidin-2-yl)ethyl ketone (1 equiv) | Dissolve both in ethanol or 2-propanol; stir at room temperature or reflux for 2 hours | Formation of hydrazone intermediate |

| 2 | Cooling and filtration | Solid product precipitates upon cooling | Isolation of crude this compound |

| 3 | Recrystallization from ethanol or dioxane | Purification step to enhance product purity | Pure crystalline product with typical yields of 80-90% |

This procedure is supported by analogous syntheses reported for hydrazinecarbodithioate derivatives with heterocyclic substituents, where yields range from 85% to 92% and melting points are consistent with pure compounds.

Research Findings and Analytical Data

Yield and Purity:

Yields for these condensation reactions are generally high (80-92%), with recrystallization providing pure products suitable for further biological evaluation.Spectroscopic Characterization:

- IR Spectroscopy: Characteristic bands include NH stretching (~3200 cm⁻¹), C=N stretching (~1600 cm⁻¹), and C=S stretching indicative of the carbodithioate group.

- NMR Spectroscopy:

Crystallographic Data:

Crystal structures of related hydrazinecarbodithioate derivatives confirm the planar hydrazone linkage and the orientation of the pyrimidine ring, which is crucial for biological activity.

Comparative Table of Preparation Methods for Related Hydrazinecarbodithioates

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the hydrazinecarbodithioate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and hydrazinecarbodithioate compounds . Examples include:

- Pyrimidine-2-carbaldehyde derivatives

- Hydrazinecarbodithioate analogs

Uniqueness

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is unique due to its specific combination of a pyrimidine ring and a hydrazinecarbodithioate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

This compound features a hydrazinecarbodithioate moiety, which is known for its diverse biological effects. The structural formula can be represented as follows:

- Chemical Formula: C9H11N3S2

- Molecular Weight: 229.33 g/mol

The compound's structure includes a pyrimidine ring, which is often associated with various pharmacological activities, including antitumor effects.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of hydrazinecarbodithioates exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the tested cell line.

The mechanism by which this compound exerts its antitumor effects may involve:

- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, disrupting their proliferation.

- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in tumor growth and metastasis.

Further studies are necessary to elucidate the precise pathways involved.

Case Studies and Research Findings

A significant case study involved the synthesis and evaluation of various hydrazine derivatives, including this compound. In vitro tests demonstrated promising results against several cancer cell lines, suggesting that modifications to the hydrazine structure could enhance biological activity.

Key Findings:

- The compound showed selective toxicity towards cancer cells while exhibiting minimal cytotoxicity towards normal cells.

- Structural modifications influenced the potency and selectivity of the compounds, indicating that further optimization could lead to more effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.